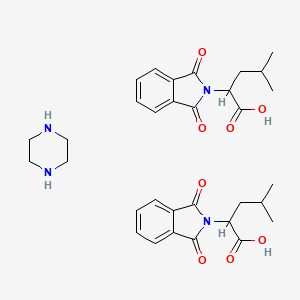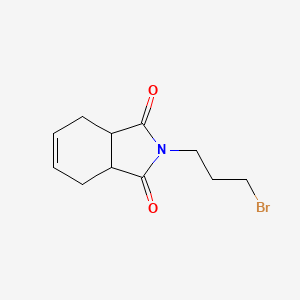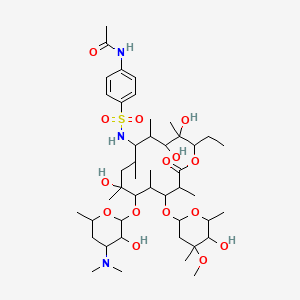
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride is a heterocyclic compound that belongs to the benzothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These derivatives undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave irradiation or catalytic processes to enhance the efficiency and yield of the reaction . The use of environmentally benign solvents and reagents is also a focus in industrial settings to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently .
Major Products Formed: The major products formed from these reactions include various substituted benzothiazine derivatives, which can exhibit a range of biological activities . These derivatives are often studied for their potential use in medicinal chemistry and other scientific fields .
Scientific Research Applications
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as an enzyme inhibitor, receptor antagonist, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound can form hydrogen bonds and π–π interactions with biological targets, allowing it to inhibit enzyme activity or block receptor sites . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its specific substituents, which can enhance its biological activity and selectivity for certain targets . This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
58435-37-3 |
|---|---|
Molecular Formula |
C13H18ClNS |
Molecular Weight |
255.81 g/mol |
IUPAC Name |
4,4-diethyl-2-methyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-4-13(5-2)11-8-6-7-9-12(11)15-10(3)14-13;/h6-9H,4-5H2,1-3H3;1H |
InChI Key |
BHJSNHQPVKBXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2SC(=N1)C)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
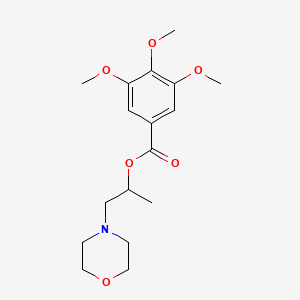
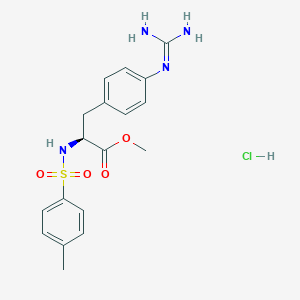

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
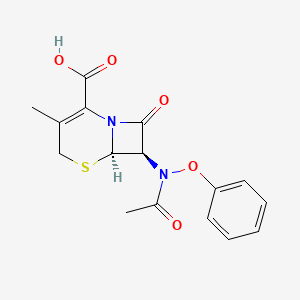

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
